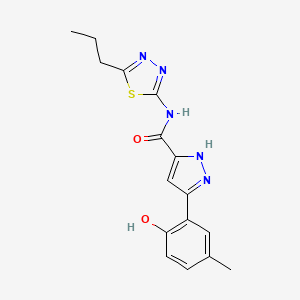![molecular formula C19H19BrN4OS B14101149 (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide](/img/structure/B14101149.png)
(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide is a complex organic compound with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and prop-2-en-1-yl groups. The final step involves the formation of the hydrazinecarboxamide moiety and the addition of the hydrobromide salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole-containing molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine
In medicine, researchers are exploring its potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound’s stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide involves its interaction with specific molecular targets. The thiazole ring and hydrazinecarboxamide moiety can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrochloride
- (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide sulfate
Uniqueness
Compared to similar compounds, (2E)-N-phenyl-2-[4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]hydrazinecarboxamide hydrobromide may exhibit unique solubility and stability properties due to the presence of the hydrobromide salt
特性
分子式 |
C19H19BrN4OS |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
1-phenyl-3-[(E)-(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]urea;hydrobromide |
InChI |
InChI=1S/C19H18N4OS.BrH/c1-2-13-23-17(15-9-5-3-6-10-15)14-25-19(23)22-21-18(24)20-16-11-7-4-8-12-16;/h2-12,14H,1,13H2,(H2,20,21,24);1H/b22-19+; |
InChIキー |
VUCGWJWNMRBFAU-KWNKHXGFSA-N |
異性体SMILES |
C=CCN\1C(=CS/C1=N/NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
正規SMILES |
C=CCN1C(=CSC1=NNC(=O)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101066.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)

![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)
![(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)
![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101093.png)
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)



![3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14101111.png)
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B14101132.png)
![3-(2,5-dimethylbenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101136.png)
